molecular formula C17H25N3O4S B1372103 Tert-butyl 4-(2-(P-tolylsulfonyl)hydrazono)piperidine-1-carboxylate CAS No. 1046478-89-0

Tert-butyl 4-(2-(P-tolylsulfonyl)hydrazono)piperidine-1-carboxylate

Cat. No. B1372103
CAS RN: 1046478-89-0
M. Wt: 367.5 g/mol
InChI Key: YOQAQRNVUNKUCQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Tert-butyl 4-(2-(P-tolylsulfonyl)hydrazono)piperidine-1-carboxylate has a molecular weight of 367.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. It also has a rotatable bond count of 5 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of various novel organic compounds. Its derivatives are utilized in creating amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have potential applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities .

Pharmaceutical Research

This compound is used in pharmaceutical research as an intermediate in the synthesis of complex molecules. For example, it has been involved in the synthesis of Vandetanib intermediates, which are key components in cancer treatment medications .

Biologically Active Compounds

It also acts as an intermediate in the synthesis of biologically active compounds such as crizotinib, an important medication used in the treatment of certain types of lung cancer .

Life Sciences and Organic Synthesis

The compound is used widely across life sciences research and organic synthesis applications. It meets a variety of needs in advanced technology research, including environmental measurement and organic synthesis reagents .

Potential Precursor to Natural Products

Furthermore, tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate is a potential precursor to biologically active natural products like Indiacen A and Indiacen B, which have significant biological properties .

properties

IUPAC Name

tert-butyl 4-[(4-methylphenyl)sulfonylhydrazinylidene]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-13-5-7-15(8-6-13)25(22,23)19-18-14-9-11-20(12-10-14)16(21)24-17(2,3)4/h5-8,19H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQAQRNVUNKUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672853
Record name tert-Butyl 4-[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate

CAS RN

1046478-89-0
Record name tert-Butyl 4-[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(2-(P-tolylsulfonyl)hydrazono)piperidine-1-carboxylate
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Tert-butyl 4-(2-(P-tolylsulfonyl)hydrazono)piperidine-1-carboxylate
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Tert-butyl 4-(2-(P-tolylsulfonyl)hydrazono)piperidine-1-carboxylate
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Tert-butyl 4-(2-(P-tolylsulfonyl)hydrazono)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(2-(P-tolylsulfonyl)hydrazono)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2-(P-tolylsulfonyl)hydrazono)piperidine-1-carboxylate

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